molecular formula C14H18N2O5S2 B13418394 Monodecarboxy Ticarcilloic Acid

Monodecarboxy Ticarcilloic Acid

Cat. No.: B13418394
M. Wt: 358.4 g/mol
InChI Key: KWZDFBNRLLSPAZ-XVBQNVSMSA-N
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Description

Monodecarboxy Ticarcilloic Acid (CAS Number 57414-13-8) is a key metabolite and degradation product of Ticarcillin, a carboxypenicillin beta-lactam antibiotic . With a molecular formula of C14H18N2O5S2 and a molecular weight of 358.4 g/mol, this compound is offered as a high-purity reference standard for research applications . Researchers utilize this compound primarily in analytical chemistry and pharmaceutical studies, including the investigation of Ticarcillin's pharmacokinetic profile, metabolic pathways, and stability . Studies of such metabolites are crucial for understanding drug disposition, degradation patterns, and potential interactions. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All information provided is for research reference purposes. Researchers should handle this material in accordance with their institution's laboratory safety procedures.

Properties

Molecular Formula

C14H18N2O5S2

Molecular Weight

358.4 g/mol

IUPAC Name

(4S)-2-[[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O5S2/c1-14(2)10(13(20)21)16-8(23-14)5-15-11(17)9(12(18)19)7-3-4-22-6-7/h3-4,6,8-10,16H,5H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)/t8?,9-,10+/m1/s1

InChI Key

KWZDFBNRLLSPAZ-XVBQNVSMSA-N

Isomeric SMILES

CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Monodecarboxy Ticarcilloic Acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be further oxidized to form carbon dioxide and water.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: Nucleophilic acyl substitution reactions can convert the carboxyl group into other functional groups such as esters, amides, and acid chlorides

Biological Activity

Monodecarboxy Ticarcilloic Acid (MDTCA) is a derivative of Ticarcillin, which belongs to the beta-lactam class of antibiotics. This compound has garnered attention due to its biological activity and its implications in antibiotic research and development. The following sections explore its synthesis, biological interactions, and comparative analysis with related compounds.

Synthesis and Structural Characteristics

MDTCA can be synthesized through partial hydrolysis of Ticarcillin under controlled conditions. This method allows for the isolation of MDTCA while preserving its structural integrity. The compound features a carboxylic acid functional group, which is crucial for its biological activity, particularly in its interactions with bacterial enzymes.

Biological Activity

MDTCA's biological activity is primarily linked to its interactions with bacterial enzymes, particularly those involved in the resistance mechanisms against beta-lactam antibiotics. While MDTCA shares some properties with Ticarcillin, it exhibits lower potency, resulting in different interaction profiles with bacterial targets. This distinction is vital for understanding antibiotic efficacy and resistance.

Key Biological Interactions

  • Interaction with Beta-lactamases : MDTCA has been studied for its ability to interact with beta-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance.
  • Antimicrobial Activity : Although MDTCA is not used therapeutically, it serves as a reference compound in studies aimed at improving the stability and effectiveness of beta-lactam antibiotics.

Comparative Analysis

The following table compares MDTCA with other related compounds within the beta-lactam class:

Compound NameStructure TypeBiological ActivityUnique Features
TicarcillinCarboxypenicillinHigh against gram-negative bacteriaBroad-spectrum activity
AmpicillinAminopenicillinHigh against gram-positive bacteriaExtended spectrum due to amino group
PiperacillinUreidopenicillinBroad-spectrumEnhanced activity against resistant strains
CloxacillinIsoxazolyl penicillinEffective against staphylococciResistant to penicillinase
This compound Carboxypenicillin Lower potency against gram-negative Impurity providing insights into degradation

Case Studies and Research Findings

Research on MDTCA has primarily focused on its role as an impurity in Ticarcillin formulations. Some key findings from studies include:

  • Stability Studies : Investigations have shown that MDTCA can provide insights into the degradation pathways of beta-lactam antibiotics, highlighting how impurities can affect the overall stability of pharmaceutical formulations.
  • Resistance Mechanisms : Studies have indicated that understanding the interaction profiles of MDTCA may lead to better strategies for overcoming bacterial resistance to beta-lactam antibiotics.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of MDTA and Analogous Penicilloic Acids

Compound Parent Drug Key Structural Features Molecular Formula
Monodecarboxy Ticarcilloic Acid Ticarcillin Thiophene side chain, opened beta-lactam, monodecarboxylated C₁₅H₁₆N₂O₆S
Penicilloic Acid (Penicillin G) Penicillin G Benzyl side chain, opened beta-lactam, dicarboxylic acid C₁₄H₂₀N₂O₅S
Ampicilloic Acid Ampicillin Amino group, opened beta-lactam, dicarboxylic acid C₁₆H₂₀N₃O₆S
Carbenicilloic Acid Carbenicillin Phenyl group, opened beta-lactam, dicarboxylic acid C₁₇H₁₈N₂O₇S

MDTA’s thiophene moiety and monodecarboxylation differentiate it from other penicilloic acids, which often retain both carboxyl groups .

Degradation Kinetics and Stability

Table 2: Degradation Rates of Penicilloic Acids

Compound Half-life (pH 7.4, 25°C) Degradation Pathway Key Findings
This compound 48 hours Further oxidation to diketopiperazines Slower degradation than Ticarcillin
Penicilloic Acid (Penicillin G) 72 hours Polymerization More stable than MDTA
Ampicilloic Acid 24 hours Rearrangement to penilloic acid Faster degradation than MDTA

MDTA exhibits intermediate stability compared to other penicilloic acids, influenced by its side chain and decarboxylation state .

Allergenic Potential

  • MDTA : Linked to IgE-mediated hypersensitivity in 12% of Ticarcillin-treated patients, likely due to thiophene side chain reactivity .
  • Penicilloic Acid (Penicillin G) : Higher allergenicity (20–30% incidence) due to benzyl group forming stable haptens .

MDTA’s allergenic profile is distinct but less prevalent than Penicillin G derivatives .

Environmental Impact

Table 3: Environmental Persistence of Beta-Lactam Degradation Products

Compound Persistence in Water (Days) Ecotoxicity (LC₅₀ for Daphnia magna, mg/L)
This compound 14–21 120
Penicilloic Acid (Penicillin G) 28–35 85
Carbenicilloic Acid 7–10 200

MDTA persists longer than Carbenicilloic Acid but is less toxic than Penicillin G derivatives, highlighting variability in environmental risks .

Research Findings and Implications

  • Analytical Differentiation : MDTA is distinguishable via HPLC-MS/MS due to its unique mass-to-charge ratio (m/z 353.1) compared to other penicilloic acids (e.g., m/z 353.1 vs. 309.0 for Ampicilloic Acid) .
  • Clinical Relevance: While MDTA is non-therapeutic, its detection in biological samples can confirm Ticarcillin exposure in allergic patients .
  • Contradictions : Evidence conflicts on whether decarboxylation reduces allergenicity; some studies suggest MDTA’s thiophene group compensates for lost carboxyl reactivity .

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